N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine
Overview
Description
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine is a fluorinated organic compound with a molecular formula of C9H12F3N3. This compound is notable for its unique structure, which includes a pyridine ring substituted with both a methyl group and a trifluoropropyl group. The presence of fluorine atoms imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoropropyl group and the methyl group. The reaction conditions often require:
Starting Materials: Pyridine derivatives, methylating agents, and trifluoropropylating agents.
Catalysts: Transition metal catalysts such as palladium or nickel may be used to facilitate the coupling reactions.
Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM).
Temperature and Pressure: Reactions are typically conducted at elevated temperatures (50-150°C) and may require inert atmospheres (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Efficient handling and storage of starting materials to prevent contamination.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoropropyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, acetonitrile.
Catalysts: Palladium on carbon, nickel catalysts.
Major Products
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the design of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine involves its interaction with specific molecular targets. The trifluoropropyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N5-Methyl-N5-(3,3,3-trifluoromethyl)pyridine-2,5-diamine: Similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.
N5-Methyl-N5-(3,3,3-trifluoroethyl)pyridine-2,5-diamine: Contains a trifluoroethyl group, offering different reactivity and properties.
Uniqueness
N5-Methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine is unique due to the presence of the trifluoropropyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring specific reactivity and selectivity, such as in the synthesis of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
5-N-methyl-5-N-(3,3,3-trifluoropropyl)pyridine-2,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c1-15(5-4-9(10,11)12)7-2-3-8(13)14-6-7/h2-3,6H,4-5H2,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMRNRXMHDLNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(F)(F)F)C1=CN=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464947-85-0 | |
Record name | N5-methyl-N5-(3,3,3-trifluoropropyl)pyridine-2,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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